molecular formula C17H15Cl2FO3 B13087592 [(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate

[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate

Cat. No.: B13087592
M. Wt: 357.2 g/mol
InChI Key: XTXQOWSDPSTSTO-VQVVDHBBSA-N
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Description

[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate is a complex organic compound characterized by its unique structural components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(1S)-1-(2,6-dichlorophenyl)ethyl] 2-methoxy-2-phenylacetate
  • [(1S)-1-(3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate
  • [(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-hydroxy-2-phenylacetate

Uniqueness

[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15Cl2FO3

Molecular Weight

357.2 g/mol

IUPAC Name

[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate

InChI

InChI=1S/C17H15Cl2FO3/c1-10(14-12(18)8-9-13(20)15(14)19)23-17(21)16(22-2)11-6-4-3-5-7-11/h3-10,16H,1-2H3/t10-,16?/m0/s1

InChI Key

XTXQOWSDPSTSTO-VQVVDHBBSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C(C2=CC=CC=C2)OC

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC(=O)C(C2=CC=CC=C2)OC

Origin of Product

United States

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